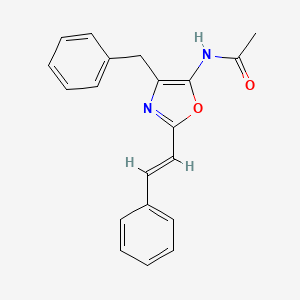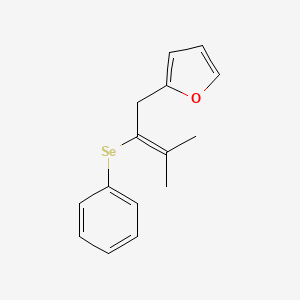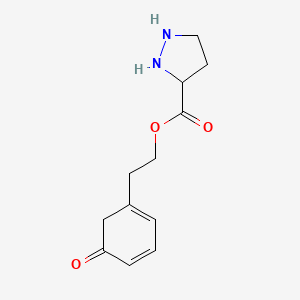
2-(5-Oxocyclohexa-1,3-dien-1-yl)ethyl pyrazolidine-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(5-Oxocyclohexa-1,3-dien-1-yl)ethyl pyrazolidine-3-carboxylate is a complex organic compound that features a pyrazolidine ring fused with a carboxylate group and a cyclohexadienone moiety
Vorbereitungsmethoden
The synthesis of 2-(5-Oxocyclohexa-1,3-dien-1-yl)ethyl pyrazolidine-3-carboxylate typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the reaction of a cyclohexadienone derivative with an ethyl pyrazolidine-3-carboxylate under specific conditions. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate, and the reaction is typically carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .
Analyse Chemischer Reaktionen
2-(5-Oxocyclohexa-1,3-dien-1-yl)ethyl pyrazolidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups on the molecule.
Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, methanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to facilitate the desired transformations .
Wissenschaftliche Forschungsanwendungen
2-(5-Oxocyclohexa-1,3-dien-1-yl)ethyl pyrazolidine-3-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and can be used in the study of reaction mechanisms and kinetics.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for drug discovery and development.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents for various diseases.
Industry: It may be used in the production of specialty chemicals and materials with specific properties
Wirkmechanismus
The mechanism of action of 2-(5-Oxocyclohexa-1,3-dien-1-yl)ethyl pyrazolidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 2-(5-Oxocyclohexa-1,3-dien-1-yl)ethyl pyrazolidine-3-carboxylate include other pyrazolidine derivatives and cyclohexadienone-containing molecules. These compounds share structural similarities but may differ in their reactivity, stability, and biological activity. For example, pyrazolidine-3-carboxylate derivatives with different substituents on the pyrazolidine ring or variations in the cyclohexadienone moiety can exhibit distinct chemical and biological properties .
Some similar compounds include:
- Pyrazolidine-3-carboxylate derivatives
- Cyclohexadienone derivatives
- Indole derivatives with similar structural motifs
By comparing these compounds, researchers can gain insights into the unique features and potential advantages of this compound in various applications.
Eigenschaften
Molekularformel |
C12H16N2O3 |
|---|---|
Molekulargewicht |
236.27 g/mol |
IUPAC-Name |
2-(5-oxocyclohexa-1,3-dien-1-yl)ethyl pyrazolidine-3-carboxylate |
InChI |
InChI=1S/C12H16N2O3/c15-10-3-1-2-9(8-10)5-7-17-12(16)11-4-6-13-14-11/h1-3,11,13-14H,4-8H2 |
InChI-Schlüssel |
WNRCALBSPMRGTD-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNNC1C(=O)OCCC2=CC=CC(=O)C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


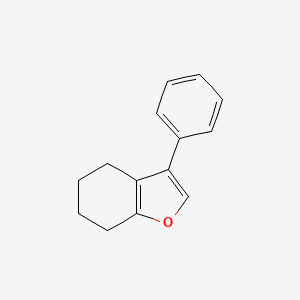

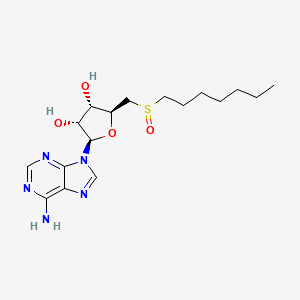
![2-{Methyl[3-(pyrrolidin-1-yl)propyl]amino}ethan-1-ol](/img/structure/B12903464.png)


![6-Fluoro-3-methyl-3-propyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12903476.png)

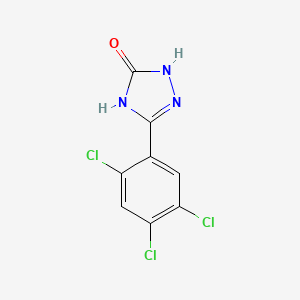
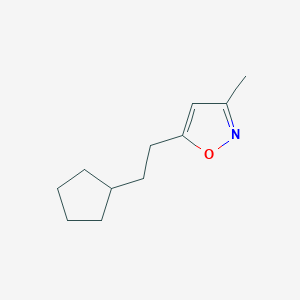
![4,4,5-Trimethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12903516.png)
![3-[2-(Trifluoromethyl)anilino]pyrazine-2,5-dicarbonitrile](/img/structure/B12903522.png)
